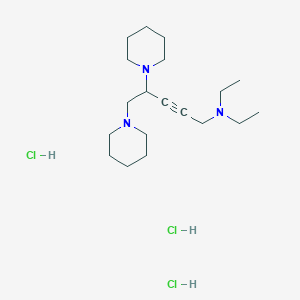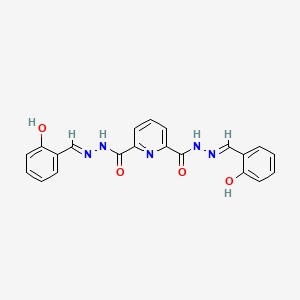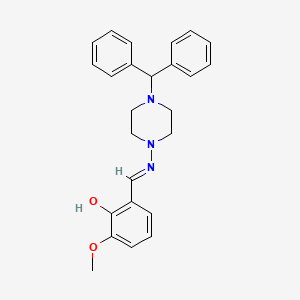
N,N-diethyl-4,5-di(piperidin-1-yl)pent-2-yn-1-amine;trihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N-diethyl-4,5-di(piperidin-1-yl)pent-2-yn-1-amine;trihydrochloride is a complex organic compound that features a piperidine ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-diethyl-4,5-di(piperidin-1-yl)pent-2-yn-1-amine;trihydrochloride typically involves multiple steps, including the formation of the piperidine rings and the subsequent attachment to the pent-2-yn-1-amine backbone. Common reagents used in the synthesis include diethylamine, piperidine, and various catalysts to facilitate the reactions. The reaction conditions often require controlled temperatures and pressures to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to maintain consistent reaction conditions. The use of continuous flow reactors can enhance the efficiency and scalability of the production process. Purification steps such as crystallization and recrystallization are employed to obtain the trihydrochloride salt form of the compound.
Chemical Reactions Analysis
Types of Reactions
N,N-diethyl-4,5-di(piperidin-1-yl)pent-2-yn-1-amine;trihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amines or other derivatives.
Scientific Research Applications
N,N-diethyl-4,5-di(piperidin-1-yl)pent-2-yn-1-amine;trihydrochloride has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of N,N-diethyl-4,5-di(piperidin-1-yl)pent-2-yn-1-amine;trihydrochloride involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N,N-diethyl-4,5-di(piperidin-1-yl)pent-2-yn-1-amine: Similar structure but without the trihydrochloride form.
N,N-diethyl-4,5-di(morpholin-1-yl)pent-2-yn-1-amine: Contains morpholine rings instead of piperidine rings.
N,N-diethyl-4,5-di(pyrrolidin-1-yl)pent-2-yn-1-amine: Contains pyrrolidine rings instead of piperidine rings.
Uniqueness
N,N-diethyl-4,5-di(piperidin-1-yl)pent-2-yn-1-amine;trihydrochloride is unique due to its specific combination of piperidine rings and the trihydrochloride form, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N,N-diethyl-4,5-di(piperidin-1-yl)pent-2-yn-1-amine;trihydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H35N3.3ClH/c1-3-20(4-2)15-11-12-19(22-16-9-6-10-17-22)18-21-13-7-5-8-14-21;;;/h19H,3-10,13-18H2,1-2H3;3*1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGBWFAMDBGRSCJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC#CC(CN1CCCCC1)N2CCCCC2.Cl.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H38Cl3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-methyl-3-(2-oxo-1-azepanyl)propanamide](/img/structure/B6041767.png)
![2,2'-[(4-iodophenyl)methylene]bis(5,5-dimethyl-1,3-cyclohexanedione)](/img/structure/B6041783.png)
![[2-(4-Bromophenyl)-2-oxoethyl] 4-methyl-3-nitrobenzoate](/img/structure/B6041789.png)
![N-[(1-cyclopentylpiperidin-3-yl)methyl]-N-(2-piperidin-1-ylethyl)propanamide](/img/structure/B6041793.png)
![N-[2-(cyclopentylthio)ethyl]-2-furamide](/img/structure/B6041798.png)
![3-chloro-6-fluoro-N'-[(3-hydroxy-2-naphthyl)methylene]-1-benzothiophene-2-carbohydrazide](/img/structure/B6041807.png)
![2-(4-BROMO-2-METHOXYPHENOXY)-N'-[(3Z)-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YLIDENE]ACETOHYDRAZIDE](/img/structure/B6041812.png)

![8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-5(6H)-one](/img/structure/B6041815.png)
![N-cyclopropyl-3-[1-(4-isopropoxybenzoyl)-3-piperidinyl]propanamide](/img/structure/B6041818.png)
![2-(1-azepanyl)-N-({1-[2-(4-chlorophenyl)ethyl]-3-piperidinyl}methyl)-N-methylacetamide](/img/structure/B6041821.png)
![3-[7-(1,3-Benzodioxol-5-yl)-2,3,6,7-tetrahydro-1,4-thiazepin-5-yl]-4-hydroxy-6-methylpyran-2-one](/img/structure/B6041824.png)
![3-Butan-2-yl 6-methyl 4-[4-(diethylamino)phenyl]-2,7-dimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3,6-dicarboxylate](/img/structure/B6041846.png)
